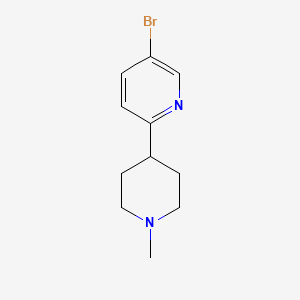

5-Bromo-2-(1-methylpiperidin-4-yl)pyridine

Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Heterocycles in Medicinal Chemistry and Research

Pyridine and piperidine are among the most prevalent heterocyclic fragments found in drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.net Their widespread importance stems from their ability to confer favorable physicochemical and pharmacological properties to a molecule.

The pyridine ring is a versatile pharmacophore due to its unique electronic properties. nih.gov The nitrogen atom in the ring can act as a hydrogen bond acceptor, which is crucial for binding to biological targets like enzymes and receptors. nih.gov This feature also enhances the solubility and bioavailability of drug candidates. researchgate.net From 2014 to 2023, a total of 54 pyridine-containing drugs were approved by the US FDA, with a significant number targeting cancer and central nervous system (CNS) disorders. nih.gov

The piperidine heterocycle is a cornerstone in drug design, present in over twenty classes of pharmaceuticals. nih.govmdpi.com As a saturated ring, it provides a three-dimensional structure that can be crucial for fitting into the binding pockets of target proteins. Piperidine derivatives exhibit a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, analgesic, and antipsychotic effects. researchgate.netijnrd.org

The prevalence and therapeutic success of these two heterocycles underscore their importance as "privileged structures" in medicinal chemistry, frequently utilized by researchers to design new and effective therapeutic agents. mdpi.com

Table 1: Therapeutic Applications of Pyridine and Piperidine Derivatives

| Therapeutic Area | Examples of Drug Classes or Investigated Activities |

|---|---|

| Oncology | Kinase inhibitors, Antineoplastic agents researchgate.netnih.gov |

| Central Nervous System | Antipsychotics, Analgesics, Anti-Alzheimer's agents researchgate.netnih.gov |

| Infectious Diseases | Antiviral, Antimalarial, Antimicrobial, Antifungal agents researchgate.netnih.gov |

| Cardiovascular | Antihypertensive, Anticoagulant agents researchgate.netijnrd.org |

| Inflammation | Anti-inflammatory agents researchgate.net |

Structural Overview and Research Context of the 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine Scaffold

The chemical compound this compound is a specific arrangement of these two important heterocycles. Its scaffold is characterized by several key features:

A pyridine ring , which provides a flat, aromatic core.

A bromo substituent at the 5-position of the pyridine ring. Halogen atoms like bromine are often used in medicinal chemistry to modulate electronic properties, metabolic stability, and binding affinity.

A piperidine ring attached at the 2-position of the pyridine.

A methyl group on the piperidine's nitrogen atom (N-methylation), which makes the nitrogen a tertiary amine. This modification can influence the compound's basicity, solubility, and ability to cross the blood-brain barrier.

This particular scaffold is primarily utilized as a key intermediate and building block in the synthesis of more complex pharmaceutical agents. myskinrecipes.com Its structure is particularly valuable for developing compounds that target the central nervous system, where it can contribute to binding with neuronal receptors and help modulate neurotransmitter activity. myskinrecipes.com Researchers also employ this scaffold in structure-activity relationship (SAR) studies to systematically probe how modifications to the molecule affect its biological potency and selectivity. myskinrecipes.com Several patents list this compound as an intermediate in the creation of novel therapeutic agents, highlighting its role in the drug discovery pipeline. chiralen.com

Table 2: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅BrN₂ |

| Primary Use | Intermediate in pharmaceutical synthesis myskinrecipes.com |

| Therapeutic Area of Interest | Central Nervous System (CNS) drugs myskinrecipes.com |

| Role in Research | Building block for SAR studies, synthesis of receptor agonists/antagonists myskinrecipes.com |

Current Research Landscape and Emerging Trends for Pyridine-Piperidine Derivatives

The development of compounds incorporating both pyridine and piperidine motifs remains a highly active area of research. The global market for pyridine and its derivatives is experiencing robust growth, driven largely by its applications in the pharmaceutical and agrochemical industries. grandviewresearch.com

Current research efforts are focused on designing novel pyridine-piperidine analogues with improved efficacy and safety profiles for a variety of diseases. For instance, researchers have designed and synthesized series of piperidine-linked pyridine analogues as potent non-nucleoside reverse transcriptase inhibitors for HIV-1. nih.gov One compound from this research demonstrated greater antiviral efficacy against wild-type HIV-1 than several reference drugs. nih.gov

Emerging trends in this chemical space include:

Development of Novel Derivatives: There is a continuous effort to synthesize new derivatives with enhanced biological properties for a wide range of applications, including advanced materials and electronics. datainsightsmarket.com

Sustainable Production: A growing focus is being placed on creating more environmentally friendly and cost-effective methods for synthesizing these valuable chemical building blocks. grandviewresearch.comdatainsightsmarket.com

Expansion in Emerging Markets: Increasing economic growth and demand for pharmaceuticals and agrochemicals in developing nations present significant opportunities for the expansion of the pyridine derivatives market. grandviewresearch.com

The versatility and proven track record of the pyridine-piperidine scaffold ensure its continued prominence in the ongoing quest for new and improved medicines and chemical technologies.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Abiraterone |

| Batimastat |

| Cimetidine |

| Delavirdine |

| Donepezil |

| Efavirenz |

| Enpiroline |

| Etravirine |

| Evodiamine |

| Isoniazid |

| Melperone |

| N-Boc-4-iodopiperidine |

| Nevirapine |

| Niacin |

| Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP) |

| Nicotine |

| Nikethamide |

| Omeprazole |

| Piperine |

| Prinomastat |

| Pyridostigmine |

| Pyridoxine |

| Raloxifene |

| Rilpivirine |

| Tacrine |

| Tamoxifen |

| Tetrandine |

| Voglibose |

Properties

IUPAC Name |

5-bromo-2-(1-methylpiperidin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c1-14-6-4-9(5-7-14)11-3-2-10(12)8-13-11/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPWMJHBKSISOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for Constructing the Core Pyridine-Piperidine Framework

The synthesis of the central 2-(piperidin-4-yl)pyridine (B1311841) scaffold is a critical phase, achievable through several distinct strategies. These methods focus on either building the piperidine (B6355638) ring onto a pyridine (B92270) precursor or coupling the two heterocyclic systems.

Cyclization Reactions for Piperidine Ring Formation from Precursors

The formation of the piperidine ring through intramolecular cyclization is a fundamental approach in heterocyclic chemistry. This strategy typically involves designing a linear precursor that already contains the pyridine moiety and a suitable chain that can undergo ring closure. Radical-mediated amine cyclization is one such advanced method, where a linear amino-aldehyde can be cyclized using a catalyst, such as a cobalt(II) complex, to form the piperidine ring. nih.gov While broadly applicable, the synthesis of the specific linear precursor required for 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine using this method can be complex.

Another powerful technique is the catalytic hydrogenation of pyridine rings to form piperidines. wikipedia.org In the context of the target molecule, a common and highly effective strategy involves the reduction of a 2-(pyridin-4-yl)pyridine precursor. This precursor, containing the complete carbon skeleton, can be hydrogenated to selectively reduce the pyridine ring attached at the 4-position, yielding the desired 2-(piperidin-4-yl)pyridine core. asianpubs.orgresearchgate.netvt.edu This method is advantageous as it builds the core structure in a single, efficient step from a readily accessible bi-pyridine precursor. Various catalysts, including Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), and Palladium on carbon (Pd/C), are employed for this transformation, often under acidic conditions to facilitate the reduction of the electron-deficient pyridine ring. nih.govasianpubs.orgresearchgate.net

Table 1: Catalytic Hydrogenation of Pyridine Derivatives

| Starting Material | Catalyst | Solvent | Pressure (bar) | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| Substituted Pyridines | PtO₂ (Adams' catalyst) | Glacial Acetic Acid | 50-70 | Room Temp. | Substituted Piperidines | asianpubs.org |

| Quaternary Pyridinium Salts | [Cp*RhCl₂]₂ / Iodide | HCOOH-Et₃N | N/A | 40 °C | Piperidines / Tetrahydropyridines | liv.ac.uk |

| 2-Phenyl-6-methyl-pyridine | C₆F₅(CH₂)₂B(C₆F₅)₂ | Toluene | N/A | Room Temp. | 2-Phenyl-6-methyl-piperidine | rsc.org |

Formation of Pyridine-Piperidine Linkages via Condensation Reactions

The term "condensation reactions" in this context can be broadly interpreted to include modern cross-coupling reactions that form the crucial C-C bond between the pyridine and piperidine rings. These methods are highly versatile and allow for the convergent assembly of the core structure from two separate heterocyclic fragments.

One of the most prominent methods is the Suzuki cross-coupling reaction. mdpi.com This involves the reaction of a halo-pyridine, such as 5-bromo-2-chloropyridine, with a piperidine-derived boronic acid or ester. Alternatively, a pyridylboronic acid can be coupled with a halogenated piperidine. This palladium-catalyzed reaction is known for its high efficiency and functional group tolerance. mdpi.com Similarly, the Stille coupling reaction provides another powerful tool, where a bromopyridine is coupled with an organostannane derivative of piperidine. researchgate.net These cross-coupling strategies offer a modular approach, allowing for the late-stage connection of the two rings after they have been individually functionalized.

A different approach involves nucleophilic aromatic substitution (SNAr) reactions. For instance, a highly electrophilic pyridine, such as 2-chloro-5-bromopyridine, can react directly with a piperidine nucleophile, like a piperazine (B1678402) derivative, to form the pyridine-piperidine linkage. nih.govrsc.org The reactivity of the halopyridine is often enhanced by the presence of electron-withdrawing groups on the ring. nih.gov

Amine Alkylation Approaches for Piperidine Nitrogen Functionalization

Once the 2-(piperidin-4-yl)pyridine core is assembled, the final step in constructing the framework is the functionalization of the piperidine nitrogen. For the target molecule, this involves the introduction of a methyl group. This is typically achieved through a standard nucleophilic substitution reaction known as N-alkylation. chemicalbook.com

The secondary amine of the piperidine ring acts as a nucleophile, attacking an electrophilic methyl source. Common methylating agents include methyl iodide, dimethyl sulfate, or methyl triflate. The reaction is generally carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the acid generated during the reaction. This transformation is typically high-yielding and proceeds under mild conditions. Over-alkylation to form a quaternary ammonium (B1175870) salt is generally not a concern when starting with a secondary amine and using stoichiometric amounts of the alkylating agent.

Regioselective Introduction and Functionalization of Halogen Substituents

With the 2-(1-methylpiperidin-4-yl)pyridine (B12698255) framework in place, the subsequent critical step is the regioselective introduction of the bromine atom onto the pyridine ring.

Direct Bromination Strategies on the Pyridine Ring

The direct electrophilic bromination of the 2-(1-methylpiperidin-4-yl)pyridine precursor is a common and efficient strategy. The existing 2-substituent, the 1-methylpiperidin-4-yl group, is an activating group and directs electrophilic substitution to the ortho and para positions of the pyridine ring. Due to steric hindrance from the bulky piperidinyl group at the 2-position, the electrophile is preferentially directed to the C-5 position (para to the nitrogen and meta to the substituent) and the C-3 position (ortho). However, electronic effects typically favor substitution at the C-5 position.

Common brominating agents for this electrophilic aromatic substitution include molecular bromine (Br₂) or, more conveniently, N-bromosuccinimide (NBS). organic-chemistry.org The reaction is often carried out in a suitable solvent, such as dichloromethane (B109758) or acetic acid. The use of NBS is often preferred as it is easier to handle and can provide higher regioselectivity. google.com For activated pyridine systems, the reaction proceeds under relatively mild conditions. For example, the bromination of 2-amino-4-chloropyridine (B16104) with NBS proceeds efficiently at 0 °C. google.com

Table 2: Examples of Pyridine Bromination

| Substrate | Brominating Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine (B139424) | Bromine | Acetic Acid | N/A | 2-Amino-5-bromopyridine | heteroletters.org |

| 2-Amino-4-chloropyridine | N-Bromosuccinimide (NBS) | Dichloromethane | 0 °C, 30 min | 2-Amino-5-bromo-4-chloropyridine | google.com |

| Pyridine N-Oxide Derivatives | Oxalyl Bromide / Et₃N | Dibromomethane | 0 °C, 30 min | 2-Bromo-pyridine Derivatives | researchgate.net |

An alternative strategy involves brominating an earlier intermediate. For instance, 2-aminopyridine can be brominated to yield 2-amino-5-bromopyridine. heteroletters.org The amino group can then be transformed through a series of reactions (e.g., Sandmeyer reaction) to introduce the piperidinyl moiety, although this is a more circuitous route.

Bromomethylation Techniques and Regioselectivity Control

Bromomethylation refers to the introduction of a bromomethyl (-CH₂Br) group onto a molecule. This is fundamentally different from the direct bromination of an aromatic ring required for the synthesis of this compound. Bromomethylation is typically achieved through a free-radical substitution reaction on a methyl-substituted precursor, a process known as the Wohl-Ziegler reaction. daneshyari.com

In this type of reaction, a methylpyridine (picoline) is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or under UV irradiation. daneshyari.comnih.gov The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a stabilized benzylic-type radical, which then reacts with another molecule of NBS to propagate the chain and form the bromomethylpyridine.

The regioselectivity of this reaction on unsymmetrical dimethylpyridines (lutidines) is influenced by the electronic effects of the nitrogen atom in the ring, which is inductively deactivating. Consequently, bromination tends to occur at the methyl group that is furthest from the nitrogen atom. daneshyari.com For instance, in the bromination of 2,5-dimethylpyridine, the reaction preferentially occurs at the 5-methyl group. This technique, while important in synthetic chemistry, is not directly applied to introduce the C-5 bromine atom in the target compound but serves to functionalize existing alkyl substituents on a pyridine ring.

Cross-Coupling Reactions for Diversification at Pyridine C5 Position

The carbon-bromine bond at the C5 position of the this compound scaffold is the primary site for diversification using transition metal-catalyzed cross-coupling reactions. These methods are foundational for creating new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov For the this compound scaffold, this reaction enables the introduction of a vast range of aryl, heteroaryl, or alkyl groups at the C5 position, replacing the bromine atom.

The reaction is typically carried out using a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor. A variety of phosphine (B1218219) ligands are employed to stabilize the catalyst and facilitate the reaction steps. A base is required to activate the organoboron species for transmetalation to the palladium center. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromopyridines

| Coupling Partner (R-B(OH)₂) | Catalyst/Ligand | Base | Solvent | Product (at C5) | Reference(s) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Phenyl | nih.gov |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 4-Methoxyphenyl | nih.gov |

| 2-Thienylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane | 2-Thienyl | nih.gov |

| Pyrimidine-5-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | Pyrimidin-5-yl | nih.gov |

This methodology allows for the systematic modification of the pyridine scaffold to explore structure-activity relationships (SAR) in drug discovery programs. myskinrecipes.com

Beyond the Suzuki-Miyaura reaction, several other palladium-catalyzed cross-coupling reactions can be employed to diversify the this compound core. Each of these reactions introduces a specific type of functional group by forming different kinds of chemical bonds at the C5 position.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, coupling the bromopyridine with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a key method for synthesizing aryl amines and is invaluable for introducing nitrogen-containing functional groups that can modulate the pharmacological properties of the molecule. The reaction typically uses a palladium catalyst with specialized bulky phosphine ligands. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the bromopyridine and a terminal alkyne. rsc.orgyoutube.com It requires both a palladium catalyst and a copper(I) co-catalyst. The resulting alkynylpyridines are versatile intermediates that can undergo further transformations.

Heck Coupling: The Heck reaction couples the bromopyridine with an alkene to form a new C-C bond, yielding a substituted alkenylpyridine. rsc.orgiupac.org This reaction is catalyzed by palladium complexes and requires a base.

Stille Coupling: This reaction involves the coupling of the bromopyridine with an organostannane (organotin) reagent. youtube.comnih.gov It is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a consideration. nih.gov

Table 2: Overview of Other Cross-Coupling Reactions for C5-Functionalization

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Resulting Functional Group |

|---|---|---|---|---|

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd(OAc)₂ / Ligand | Amino (NR₂) |

| Sonogashira | Alkyne (R-C≡CH) | C-C (sp) | PdCl₂(PPh₃)₂ / CuI | Alkynyl (-C≡C-R) |

| Heck | Alkene (CH₂=CHR) | C-C (sp²) | Pd(OAc)₂ / PPh₃ | Alkenyl (-CH=CHR) |

Derivatization and Further Chemical Modifications of the this compound Scaffold

Further chemical transformations can target the pyridine nitrogen or involve the removal or modification of the existing functional groups to generate advanced derivatives.

Direct nucleophilic aromatic substitution (SNAr) to replace the bromine at the C5 position of the pyridine ring is generally not favored. acs.orgacs.org The SNAr mechanism on aromatic rings typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orgnih.gov In 5-bromopyridine derivatives, the C5 position is not sufficiently activated by the ring nitrogen for direct displacement. Therefore, replacing the C5-bromo group with nucleophiles such as amines or alkoxides is more effectively accomplished using the transition metal-catalyzed cross-coupling methods described previously (e.g., Buchwald-Hartwig amination and its C-O coupling variants).

Redox reactions offer additional avenues for modifying the scaffold.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgthieme-connect.de The resulting this compound N-oxide exhibits altered electronic properties. The N-oxide group activates the C2 and C4 positions of the pyridine ring for nucleophilic attack and can also direct electrophilic substitution. semanticscholar.orgresearchgate.net The N-oxide can be readily removed by deoxygenation if needed. semanticscholar.org

The synthetic methodologies described above are instrumental in generating advanced derivatives of this compound for biological evaluation. As a key intermediate for CNS drugs, its derivatization allows for the fine-tuning of properties such as receptor binding affinity, selectivity, and pharmacokinetic profiles. myskinrecipes.com

For instance, Suzuki-Miyaura coupling can be used to synthesize a library of 5-aryl-2-(1-methylpiperidin-4-yl)pyridines. The introduction of diverse aromatic and heteroaromatic rings at the C5 position can significantly impact the molecule's interaction with biological targets. mdpi.com Patent literature demonstrates the use of this scaffold in the synthesis of novel pyrimidine (B1678525) and pyridine derivatives, including allosteric EGFR inhibitors, highlighting its importance in modern drug discovery. chiralen.com The combination of a pyridine core with other heterocyclic systems, facilitated by these synthetic transformations, is a well-established strategy for developing new therapeutic agents with a range of activities, including antimicrobial and anticancer properties. mdpi.com

Preclinical Pharmacological Investigations and Identification of Biological Targets

In Vitro Pharmacological Characterization

Initial in vitro assessments of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine have been foundational in understanding its potential as a scaffold for drug development. These studies are crucial for elucidating the compound's affinity and activity at various biological targets.

Receptor Binding and Modulation Studies

The interaction of this compound with several key neurotransmitter receptors has been a primary area of investigation. These receptors are well-established targets for the treatment of a multitude of disorders.

While specific data on the direct agonism of this compound at the 5-HT1F receptor is not extensively available in public literature, its core structure is a component of more complex molecules that have been investigated as serotonin (B10506) receptor modulators. The evaluation of such compounds provides indirect insight into the potential contributions of this chemical moiety. Further dedicated studies are required to quantify the direct agonist activity of the parent compound at the 5-HT1F receptor.

The potential for this compound to act as an antagonist at dopamine (B1211576) D2 and D3 receptors is of significant interest due to the role of these receptors in psychosis and other neurological conditions. As with serotonin receptors, direct binding affinity and functional antagonism data for this specific compound are not readily found. However, its use as a building block for potent dopamine receptor antagonists in various research and development programs suggests that the this compound scaffold is amenable to the generation of molecules with high affinity for these receptors. The selectivity profile for D2 versus D3 receptors would be a critical determinant of its potential therapeutic utility and would necessitate specific competitive radioligand binding assays and functional cellular assays for elucidation.

The affinity of this compound for the histamine (B1213489) H1 receptor is another area of pharmacological interest, given the role of this receptor in allergic reactions and as a target for sedative and antipsychotic drugs. Direct quantitative data on the binding affinity (Ki) and the kinetics of association and dissociation of this compound at the H1 receptor are not currently published. Characterizing these parameters would be essential to understand its potential for both desired therapeutic effects and potential side effects such as sedation.

Enzyme Inhibition Assays

Beyond receptor interactions, the inhibitory activity of this compound against various enzymes, particularly kinases, has been a subject of preliminary investigation.

Broad-spectrum kinase inhibition profiling is a common step in the characterization of novel chemical entities. For this compound, specific IC50 values against a panel of kinases including PfCDPK1, LRRK2, SHP2, MERTK, AXL, ALK, BRD4, and ALK5 are not publicly documented. The inclusion of this compound in screening libraries for kinase inhibitor discovery programs would be necessary to determine its inhibitory potential and selectivity profile across the kinome. The structural motifs present in this compound could potentially serve as a starting point for the design of more potent and selective kinase inhibitors.

Interactive Data Table: Summary of Preclinical In Vitro Pharmacological Data for this compound

| Target | Assay Type | Result |

| 5-HT1F Receptor | Agonism Assay | Data not available |

| Dopamine D2 Receptor | Antagonism/Binding Assay | Data not available |

| Dopamine D3 Receptor | Antagonism/Binding Assay | Data not available |

| Histamine H1 Receptor | Affinity/Binding Assay | Data not available |

| PfCDPK1 | Enzyme Inhibition Assay | Data not available |

| LRRK2 | Enzyme Inhibition Assay | Data not available |

| SHP2 | Enzyme Inhibition Assay | Data not available |

| MERTK | Enzyme Inhibition Assay | Data not available |

| AXL | Enzyme Inhibition Assay | Data not available |

| ALK | Enzyme Inhibition Assay | Data not available |

| BRD4 | Enzyme Inhibition Assay | Data not available |

| ALK5 | Enzyme Inhibition Assay | Data not available |

Characterization of Other Enzyme Modulations

The primary enzymatic target of this compound, also referred to as compound 5 in key studies, has been identified as the lysyl-tRNA synthetase (KRS). This enzyme is crucial for protein synthesis within the parasite. pnas.org Investigations have demonstrated that this compound is a potent inhibitor of the Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1). pnas.org

Furthermore, selectivity studies were conducted to compare its inhibitory activity against the parasite enzyme versus the human ortholog (HsKRS). These assessments are critical in preclinical development to anticipate potential off-target effects. The compound exhibited a significant degree of selectivity for the parasite enzyme. pnas.org

| Enzyme Target | IC50 (μM) |

| Plasmodium falciparum KRS (PfKRS1) | 0.015 |

| Human KRS (HsKRS) | 1.8 |

This table presents the half-maximal inhibitory concentration (IC50) values of this compound against the parasite and human lysyl-tRNA synthetase. pnas.org

Cell-Based Biological Activity Assays

Anti-proliferative Activity in Cancer Cell Lines

While the primary focus of research on this compound has been its antiparasitic properties, its cytotoxic effect on a human cell line was evaluated to assess its selectivity. The compound was tested against the human liver cancer cell line, HepG2. The half-maximal effective concentration (EC50) was determined to be 49 μM. pnas.org This indicates a considerable therapeutic window when compared to its potent antiparasitic activity. Comprehensive screening against a broader panel of cancer cell lines has not been reported in the available scientific literature.

Antiparasitic Activity Against Malarial Parasites (e.g., Plasmodium falciparum)

In vitro studies have confirmed the potent activity of this compound against the blood stages of Plasmodium falciparum. The compound was effective against both drug-sensitive and drug-resistant parasite strains, a crucial attribute for a novel antimalarial candidate. ekb.eg Its activity extends to the liver stages of the parasite, with an EC50 of 0.95 μM against P. vivax liver schizonts. ekb.eg

| Parasite Strain/Stage | EC50 (μM) |

| P. falciparum 3D7 (drug-sensitive) | 0.27 |

| P. falciparum (chloroquine-resistant) | 0.51 |

| P. falciparum (atovaquone-resistant) | 0.52 |

| P. vivax liver schizonts | 0.95 |

This table summarizes the half-maximal effective concentration (EC50) values of this compound against various strains and life-cycle stages of malarial parasites. pnas.orgekb.eg

Mechanisms of Cellular Target Engagement and Functional Outcomes

The mechanism of action of this compound has been elucidated as the inhibition of the parasite's lysyl-tRNA synthetase (PfKRS1). pnas.org This enzyme is responsible for attaching the amino acid lysine (B10760008) to its corresponding transfer RNA, a critical step in protein synthesis. By inhibiting PfKRS1, the compound effectively halts protein production in the parasite, leading to its death. pnas.orgdundee.ac.uk The compound acts as an ATP-competitive inhibitor, meaning it binds to the same site on the enzyme as ATP, one of the enzyme's natural substrates. malariaworld.org This targeted disruption of a fundamental cellular process underscores the compound's potent antimalarial activity. pnas.org

In Vivo Efficacy in Preclinical Disease Models (Animal Studies)

Efficacy Evaluation in Malaria Animal Models (e.g., P. berghei Mouse Model)

The in vivo efficacy of this compound was assessed in a well-established mouse model of malaria. Specifically, NOD-scid IL-2Rγnull (SCID) mice engrafted with human erythrocytes and infected with P. falciparum were used. pnas.org This model allows for the direct evaluation of a compound's activity against the primary human malaria parasite.

In this model, oral administration of the compound demonstrated a significant reduction in parasitemia. A low oral dose was sufficient to achieve a substantial therapeutic effect, highlighting the compound's excellent in vivo potency and oral bioavailability. pnas.org

| Animal Model | Parasite | Dose | Efficacy |

| SCID mice with human erythrocytes | P. falciparum | 1.5 mg/kg (oral, once daily for 4 days) | 90% reduction in parasitemia |

This table details the in vivo efficacy of this compound in a mouse model of malaria. pnas.org

Neuroprotective Efficacy in Rodent Models of Neurodegenerative Disorders (e.g., MPTP Parkinson's Disease Model)

No studies were identified that have assessed the neuroprotective effects of this compound in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease or other similar models of neurodegeneration. The MPTP model is a widely utilized tool to induce dopamine neuron loss and investigate potential therapeutic agents. nih.govnih.gov However, the efficacy of the specified compound in this context has not been reported.

Anti-tumor Efficacy in Murine Xenograft or Syngeneic Cancer Models

There is no publicly available research on the anti-tumor properties of this compound in murine xenograft or syngeneic cancer models. These models are crucial in preclinical oncology research for evaluating the effectiveness of new chemical entities in a living organism with a competent immune system (syngeneic models) or with human tumor grafts (xenograft models). nih.govnih.govreactionbiology.com

Assessment in Other Relevant Animal Disease Models

A comprehensive search did not reveal any studies investigating the efficacy of this compound in other relevant animal disease models.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed information regarding the ADME profile of this compound is not available in the public scientific literature.

In Vitro ADME Profiling (e.g., Microsomal Metabolic Stability)

No data has been published regarding the in vitro ADME characteristics of this compound. This includes assessments of its metabolic stability in liver microsomes, which is a key early indicator of how the compound might be cleared in the body. nuvisan.comyoutube.com

In Vivo Pharmacokinetic (PK) Studies in Relevant Animal Species (e.g., Mouse, Rat)

No in vivo pharmacokinetic studies for this compound in species such as mice or rats have been reported.

Determination of Oral Bioavailability and Elimination Half-Life

Consequently, crucial pharmacokinetic parameters such as oral bioavailability and elimination half-life for this compound remain undetermined. nih.govnih.gov

Assessment of Volume of Distribution and Clearance

Following a comprehensive search of available scientific literature and pharmacological databases, no specific preclinical data regarding the volume of distribution and clearance for the compound this compound could be identified.

The volume of distribution (Vd) is a key pharmacokinetic parameter that provides insight into the extent of a drug's distribution in the body's tissues compared to the plasma. A high Vd suggests significant tissue distribution, while a low Vd indicates that the compound is primarily confined to the bloodstream.

Similarly, clearance (CL) is a measure of the body's efficiency in eliminating a drug. It represents the volume of plasma cleared of the drug per unit of time and is crucial for determining dosing regimens and understanding the potential for drug accumulation.

While general information suggests that this compound is utilized as an intermediate in the synthesis of pharmaceutical agents, particularly for central nervous system (CNS) drugs, specific in vivo studies detailing its pharmacokinetic profile, including its volume of distribution and clearance rates in preclinical models, are not publicly available. myskinrecipes.com Research into related pyridine (B92270) derivatives often focuses on their potential as inhibitors for various kinases, but detailed pharmacokinetic data for this specific compound remains unpublished. nih.gov

Further preclinical studies would be necessary to characterize the pharmacokinetic properties of this compound to determine its potential as a therapeutic agent.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Exploration of Substituent Effects on Biological Potency and Selectivity

The substitution on the pyridine (B92270) ring, particularly at the 5-position, is a critical determinant of biological activity. The bromo-substituent in the title compound is expected to significantly influence its electronic properties and binding affinity.

Studies on analogs of epibatidine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist with a substituted pyridine ring, offer valuable insights. In these studies, varying the halogen at the pyridine ring has profound effects on receptor affinity and selectivity. For instance, a bromo-substituted analog demonstrated significantly greater affinity (4- to 55-fold) for β2-containing nAChR subtypes over β4-containing subtypes. nih.gov A fluoro analog showed an even more pronounced preference for β2- over β4-containing receptors (52- to 875-fold). nih.gov This suggests that the nature of the halogen at this position can be fine-tuned to achieve subtype selectivity.

In a different chemical series targeting the M4 muscarinic receptor, the influence of other substituents on a pyridine core was explored. It was observed that analogs featuring a cyano group on the pyridine ring generally exhibited improved potency compared to their methylated counterparts. nih.govnih.gov This highlights that electron-withdrawing groups at this position can be beneficial for activity at certain receptors. Conversely, in some studies on pyridine derivatives for antiproliferative activity, the presence of halogen atoms was found to decrease activity. mdpi.com

Table 1: Influence of Pyridine Ring Substituents on nAChR Binding Affinity in Epibatidine Analogs. nih.gov

| Substituent at 2'-Pyridine | Receptor Subtype | Relative Binding Affinity |

| Bromo | α4β2 | High |

| Bromo | α4β4 | Moderate |

| Fluoro | α4β2 | Very High |

| Fluoro | α4-β4 | Low |

| Amino | α4β2 | High |

| Amino | α4β4 | Moderate |

This table is generated based on qualitative descriptions of affinity from the source.

The N-methyl group on the piperidine (B6355638) ring is a key feature that influences the compound's basicity, lipophilicity, and interaction with target receptors. In many neurologically active compounds, this group plays a crucial role in forming a cationic center that interacts with anionic sites or engages in cation-π interactions within the receptor binding pocket.

In a series of muscarinic antagonists, the piperidine nitrogen was incorporated into a larger structure, being attached to a 6-aminopyridin-2-ylmethyl group. nih.govresearchgate.net The resulting compound showed high affinity and selectivity for M3 over M2 muscarinic receptors, indicating that larger substituents on the piperidine nitrogen are tolerated and can confer selectivity. nih.govresearchgate.net

Further studies on polyfunctionalized pyridines targeting sigma receptors explored the impact of an N-benzyl group on the piperidine moiety. A compound featuring a 1-benzylpiperidin-4-yl group connected via an ethylamino linker to the pyridine core showed very high affinity for the σ1 receptor (Ki = 1.45 nM). nih.gov This demonstrates that bulky aromatic substituents on the piperidine nitrogen can lead to high-potency ligands.

Table 2: Effect of N-Substitution on Piperidine-Containing Ligands for Various Receptors.

| N-Substituent | Core Scaffold | Target Receptor | Observed Activity | Reference |

| Methyl | 2-(Piperidin-4-yl)pyridine (B1311841) | (Inferred) nAChR/mAChR | Forms key cationic center | nih.gov |

| 6-Aminopyridin-2-ylmethyl | Piperidin-4-yl | Muscarinic M3/M2 | High M3 selectivity | nih.govresearchgate.net |

| Benzyl | Piperidin-4-yl | Sigma-1 (σ1) | High affinity (Ki = 1.45 nM) | nih.gov |

While the title compound directly links the pyridine and piperidine rings, analogs incorporating linkers and distal aromatic groups have been synthesized to probe more extensive binding pockets. These modifications can significantly impact affinity and selectivity.

In a series of multifunctional pyridines designed to target sigma receptors, the length of the linker connecting the N-benzylpiperidine motif to the pyridine core was found to be critical. nih.gov A compound with a two-carbon (ethylamino) linker exhibited high affinity for the σ1 receptor. nih.gov In contrast, a similar analog with a shorter one-carbon (methylamino) linker and a phenyl group at the 4-position of the pyridine ring was found to be more affine for the σ2 receptor subtype. nih.gov This highlights the importance of the linker in orienting the distal N-benzylpiperidine group to achieve subtype selectivity. The presence of the distal N-benzyl group itself was a key contributor to the high affinity observed in this series.

Identification of Key Pharmacophoric Features Essential for Target Recognition and Binding

Based on the SAR of related compounds, a general pharmacophore model for the biological activity of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine can be proposed. This model is largely informed by the requirements for binding to cholinergic receptors.

A widely accepted pharmacophore for nicotinic agonists includes two key features: a cationic nitrogen and a hydrogen bond acceptor. nih.gov In the context of the title compound, the protonated nitrogen of the N-methylpiperidine ring would serve as the cationic center, crucial for forming ionic or cation-π interactions with aromatic residues in the receptor binding site. The nitrogen atom of the pyridine ring acts as the essential hydrogen bond acceptor. nih.gov The distance and relative orientation between these two features are critical for proper receptor activation.

For muscarinic receptor antagonists, the pharmacophore is often more complex, but typically involves a cationic head (the N-methylpiperidine), a central scaffold, and hydrophobic groups that occupy specific pockets in the receptor. The 5-bromo-pyridine moiety can provide key interactions through halogen bonding or by occupying a hydrophobic pocket.

Stereochemical Considerations and Their Impact on Biological Activity

Stereochemistry can play a pivotal role in the interaction of ligands with their biological targets. While the title compound is achiral, the introduction of substituents on the piperidine ring or in a linker could create stereocenters, leading to enantiomers or diastereomers with potentially different pharmacological profiles.

A study on sigma receptor ligands with a cyclopropane (B1198618) ring attached to a piperidine moiety elegantly demonstrated the impact of stereochemistry. nih.gov In this series, different stereoisomers—specifically trans-(+), trans-(−), cis-(+), and cis-(−)—exhibited distinct pharmacological activities. The trans-(+)-isomer behaved as a σ1 receptor agonist, while its enantiomer, the trans-(−)-isomer, along with the cis isomers, acted as σ1 antagonists. nih.gov This stark difference underscores that the precise three-dimensional arrangement of the molecule is critical for determining the nature of the biological response (agonist versus antagonist). These findings suggest that any chiral derivatives of this compound would require careful stereochemical control and evaluation to optimize their desired biological activity.

Computational Chemistry and Advanced Molecular Modeling

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This analysis is crucial for understanding the potential biological targets of a compound and the molecular basis of its activity.

Elucidation of Putative Binding Modes and Sites within Target Proteins

Given that 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine is explored in the context of CNS drug development, logical protein targets for molecular docking studies include neuronal receptors such as sigma receptors (σ1 and σ2) and acetylcholinesterase (AChE). While direct molecular docking studies for this specific compound are not extensively available in the public domain, analysis of structurally similar compounds provides valuable insights into its putative binding modes.

For instance, studies on 2-substituted pyridine (B92270) derivatives containing a piperidine (B6355638) moiety have shown high affinity for sigma receptors. In these complexes, the protonated nitrogen of the piperidine ring often forms a key salt bridge with acidic residues, such as Asp or Glu, within the receptor's binding pocket. The pyridine ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like Tyr, Phe, or Trp. The bromine atom at the 5-position of the pyridine ring in this compound can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or the π-system of aromatic rings, further stabilizing the ligand-protein complex.

Table 1: Potential Intermolecular Interactions of this compound with Putative CNS Target Proteins

| Moiety of Ligand | Potential Interacting Residues in Target Protein | Type of Interaction |

| Protonated Piperidine Nitrogen | Aspartic Acid (Asp), Glutamic Acid (Glu) | Salt Bridge, Hydrogen Bonding |

| Pyridine Ring | Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp) | π-π Stacking, Hydrophobic Interactions |

| Bromine Atom | Carbonyl Oxygen, Aromatic Rings | Halogen Bonding |

| N-Methyl Group | Leucine (Leu), Valine (Val), Isoleucine (Ile) | Hydrophobic Interactions |

Prediction of Binding Affinities and Conformational Dynamics

The binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantifies the strength of the interaction between a ligand and its target protein. While experimental determination of binding affinities is the gold standard, computational methods can provide valuable predictions. Techniques such as free energy perturbation (FEP) and thermodynamic integration (TI) can be employed for more accurate predictions, although they are computationally expensive. Simpler scoring functions used in molecular docking can provide a qualitative estimate of binding affinity. For structurally related compounds targeting sigma receptors, Ki values in the nanomolar range have been reported, suggesting that this compound could also exhibit high affinity for these targets.

Conformational dynamics play a critical role in ligand binding. The piperidine ring of this compound can exist in different conformations, primarily the chair and twist-boat forms. Computational studies on N-methylpiperidine have shown that the chair conformer is generally more stable. However, the presence of substituents and the binding environment can influence this preference.

For 4-substituted piperidines, including those with a bromine atom, studies have shown that upon protonation of the piperidine nitrogen, the axial conformer can be stabilized. This is attributed to favorable electrostatic interactions between the positively charged nitrogen and the polar substituent. This conformational flexibility is crucial as the molecule may need to adopt a specific conformation to fit optimally into the binding site of a target protein. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the ligand both in solution and when bound to a protein, providing insights into the dynamic nature of the binding process.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations provide a detailed understanding of the electronic structure and properties of a molecule, which are fundamental to its reactivity and interactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

For a molecule like this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the nitrogen atom of the piperidine. The LUMO, on the other hand, would be distributed over the pyridine ring, influenced by the electron-withdrawing bromine atom. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Computational studies on the related compound 2-bromo-5-methylpyridine (B20793) using Density Functional Theory (DFT) can provide analogous insights. Such calculations typically reveal the energy levels of the HOMO and LUMO and their spatial distribution, allowing for predictions about which parts of the molecule are most likely to be involved in chemical reactions and intermolecular interactions.

Table 2: Predicted Frontier Molecular Orbital Properties of a 5-Bromopyridine Moiety

| Molecular Orbital | Predicted Energy (Arbitrary Units) | Primary Atomic Contributions | Implication for Reactivity |

| HOMO | High | Pyridine Ring (π-system), Nitrogen atoms | Nucleophilic character, site of protonation and interaction with electron-deficient centers |

| LUMO | Low | Pyridine Ring (π*-system), Bromine atom | Electrophilic character, site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate | - | Indicates moderate chemical stability and reactivity |

Determination of Molecular Electrostatic Potential (MEP) and Dipole Moments

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The MEP map displays regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles).

For this compound, the MEP would show a region of significant negative potential around the nitrogen atom of the pyridine ring, making it a likely site for hydrogen bond donation. The bromine atom, due to the "sigma-hole" phenomenon, can exhibit a region of positive potential on its outermost surface, making it a potential halogen bond donor. The proton on the protonated piperidine nitrogen would be a region of strong positive potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization.

For a series of compounds including this compound and its analogs, a QSAR model could be developed to predict their affinity for a specific CNS target, such as the sigma-1 receptor. The first step in building a QSAR model is to calculate a set of molecular descriptors for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular shape, volume, surface area, etc.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), etc.

Quantum mechanical descriptors: HOMO/LUMO energies, dipole moment, atomic charges, etc.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the model. A successful QSAR model for pyridine derivatives with CNS activity might reveal that a combination of descriptors related to lipophilicity, molecular shape, and electronic properties (such as the presence of a halogen bond donor) are important for high affinity.

For example, a hypothetical QSAR equation might look like:

log(1/Ki) = c0 + c1LogP + c2PSA + c3*DipoleMoment + ...

where c0, c1, c2, c3 are coefficients determined by the regression analysis. Such a model, once validated, could be used to virtually screen a library of related compounds and prioritize those with the highest predicted activity for synthesis and experimental testing. Studies on aminopyridine derivatives have successfully employed QSAR to predict their bioactivities as inhibitors of various enzymes, demonstrating the utility of this approach in drug discovery.

Artificial Intelligence (AI)-Driven Approaches in Drug Design

De Novo Compound Generation and Scaffold Hopping

De novo drug design algorithms, powered by AI, can generate novel molecular structures with desirable properties by learning from large datasets of known molecules. For a compound like this compound, these methods can be employed to create new analogs with potentially improved potency, selectivity, or pharmacokinetic characteristics. Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on libraries of compounds containing pyridine and piperidine scaffolds to produce innovative structures that retain key pharmacophoric features while exploring new chemical space. mdpi.comnih.gov

For instance, an AI model could be tasked with finding replacements for the bromopyridine moiety that retain its hydrogen bonding capabilities and aromatic interactions, while potentially improving metabolic stability. researchgate.net The table below illustrates a hypothetical output from such a scaffold hopping study, showcasing potential bioisosteric replacements for the pyridine core of this compound.

| Original Scaffold | Proposed Replacement Scaffold | Rationale for Hopping | Predicted Improvement |

| 5-Bromopyridine | 2-Amino-5-bromopyrimidine | Introduction of an additional hydrogen bond donor to potentially enhance target affinity. | Increased Potency |

| 5-Bromopyridine | 5-Chlorothiophene-2-carboxamide | Alteration of the core electronics to reduce susceptibility to oxidative metabolism. | Improved Metabolic Stability |

| 1-Methylpiperidine | N-Methyl-4-aminocyclohexane | Removal of the heterocyclic nitrogen to decrease polarity and potentially improve cell permeability. | Enhanced Bioavailability |

| 1-Methylpiperidine | Tropane | Introduction of a bridged bicyclic system to confer conformational rigidity and potentially increase binding affinity. | Increased Selectivity |

Predictive Modeling for Pharmacological Activity and Selectivity

Predictive modeling, utilizing machine learning algorithms, is a powerful tool for forecasting the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel compounds. nih.govmdpi.com For this compound and its analogs, Quantitative Structure-Activity Relationship (QSAR) models can be developed to establish a mathematical correlation between the physicochemical properties of the molecules and their pharmacological effects. researchgate.net

These models are built by training algorithms on a dataset of compounds with known activities. The models can then be used to predict the activity of virtual or newly synthesized compounds, thereby prioritizing the most promising candidates for further investigation. nih.gov Deep neural networks (DNNs), support vector machines (SVMs), and random forests are among the machine learning techniques that have proven effective in developing robust predictive models in drug discovery. nih.govmdpi.com

A hypothetical QSAR study for a series of analogs of this compound targeting a specific kinase could yield a predictive model based on key molecular descriptors. The following table illustrates the type of data that would be used to build such a model, correlating molecular properties with observed inhibitory activity.

| Compound ID | Modification on Parent Scaffold | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Predicted IC50 (nM) |

| 1 | None (Parent Compound) | 269.16 | 2.8 | 16.1 | 75 |

| 2 | Bromo replaced with Chloro | 224.71 | 2.5 | 16.1 | 120 |

| 3 | Methyl on piperidine replaced with Ethyl | 283.19 | 3.2 | 16.1 | 60 |

| 4 | Pyridine nitrogen oxidized | 285.16 | 2.1 | 38.9 | 250 |

| 5 | Bromo replaced with Cyano | 215.28 | 1.9 | 39.9 | 95 |

Chemical Biology Applications and Probe Development

Design and Synthesis of Chemical Probes Based on the 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine Scaffold

Currently, there is a lack of specific, published research detailing the design and synthesis of chemical probes directly derived from the this compound scaffold. In principle, the bromine atom on the pyridine (B92270) ring offers a versatile handle for synthetic modification through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. These reactions would allow for the introduction of different functional groups to explore the chemical space around the core scaffold. Furthermore, the 1-methylpiperidine unit could be altered to investigate the impact of N-substitution on target engagement and cellular uptake.

A hypothetical design strategy for a chemical probe based on this scaffold might involve the following considerations:

| Probe Component | Potential Modification on Scaffold | Rationale |

| Binding Moiety | Derivatization at the 5-bromo position | To introduce functionalities that can interact with a specific protein target. |

| Reporter Tag | Attachment of a fluorophore or biotin via a linker | To enable visualization or affinity purification of the target protein. |

| Photoaffinity Label | Incorporation of a photoreactive group | To allow for covalent cross-linking to the target protein upon UV irradiation. |

This table represents a conceptual framework for probe design in the absence of specific examples for the this compound scaffold.

Utilization in Target Identification and Validation Studies

The process of identifying and validating the biological targets of small molecules is a cornerstone of chemical biology and drug discovery. Chemical probes are critical tools in this endeavor. Once a bioactive compound is identified, a probe based on its structure can be used in techniques like affinity chromatography or activity-based protein profiling to isolate and identify its binding partners within a complex biological sample.

As there are no published studies specifically utilizing probes derived from this compound for target identification, this area remains speculative. Should such probes be developed, they could theoretically be employed to unravel the mechanism of action of any observed biological activity of the parent compound.

Development of Specific Modulators for Complex Biological Pathways

Complex biological pathways, which involve intricate networks of protein-protein interactions and enzymatic cascades, are often dysregulated in disease. Small molecule modulators, both inhibitors and activators, are invaluable for dissecting these pathways and for their therapeutic potential.

The development of specific modulators from the this compound scaffold would first require the identification of a relevant biological activity. Subsequent structure-activity relationship (SAR) studies would then be conducted, systematically modifying the scaffold to enhance potency and selectivity for the desired target within a pathway. Without initial biological data for this specific compound, the development of such modulators has not been documented.

Conclusion and Future Research Directions

Synthesis of Current Research Advancements and Contributions

Current research has firmly established 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine as a pivotal intermediate in the synthesis of a variety of bioactive molecules. Its primary contribution lies in its utility in creating derivatives for structure-activity relationship (SAR) studies, which are fundamental to optimizing the efficacy and selectivity of drug candidates. researchgate.net The presence of the bromine atom at the 5-position of the pyridine (B92270) ring provides a reactive handle for a range of cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. heteroletters.org This has been instrumental in the development of novel kinase inhibitors and compounds targeting CNS disorders. rsc.orggoogle.com

Patents have cited the use of this compound in the generation of pyrimidine (B1678525) and pyridine derivatives, as well as allosteric EGFR (Epidermal Growth Factor Receptor) inhibitors, highlighting its relevance in oncology research. chemicalbook.com The 1-methylpiperidin-4-yl group often plays a crucial role in modulating the physicochemical properties of the final compounds, such as solubility and membrane permeability, which are critical for oral bioavailability and brain penetration in CNS-active drugs. nih.gov

Identification of Unaddressed Challenges and Existing Gaps in Knowledge

Furthermore, while the compound is known to be an intermediate, there is a lack of publicly available, detailed studies that comprehensively explore the full spectrum of its reactivity and the pharmacological profiles of a wide array of its derivatives. Much of the specific application data remains proprietary, residing within patent literature, which can limit broader academic investigation into its potential. chemicalbook.com A deeper understanding of how modifications to the 1-methylpiperidin-4-yl moiety affect target binding and pharmacokinetic properties is an area that warrants more systematic exploration.

Another gap is the limited understanding of the metabolic fate of the this compound fragment in the resulting drug molecules. A thorough investigation into its metabolic stability and potential for the formation of reactive metabolites would be crucial for the development of safer therapeutics.

Outlook on Future Academic Research Avenues and Potential Therapeutic Implications

The future research landscape for this compound is promising, with several avenues for exploration. The development of novel, more streamlined synthetic methodologies, potentially utilizing C-H activation or flow chemistry, could significantly enhance its accessibility and utility. nih.gov

Future academic research should focus on synthesizing and systematically evaluating libraries of derivatives based on this scaffold against a broader range of biological targets. Given the prevalence of the pyridine nucleus in drugs targeting neurodegenerative diseases, exploring the potential of its derivatives in conditions like Alzheimer's and Parkinson's disease is a logical next step. nih.govnih.gov The unique conformational properties of the piperidine (B6355638) ring could be exploited to design ligands with high selectivity for specific receptor subtypes or enzyme isoforms, thereby reducing off-target effects.

The potential therapeutic implications are substantial. As an intermediate for kinase inhibitors, derivatives of this compound could contribute to the development of next-generation cancer therapies that overcome existing resistance mechanisms. acs.orged.ac.uk In the realm of CNS disorders, its role in crafting molecules that can cross the blood-brain barrier effectively opens up possibilities for treating a range of conditions, from psychiatric disorders to neuroinflammation. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.